Tyrosinase Inhibition Potency: KDP Nanoformulation vs. Free Kojic Acid Solution
In a direct head-to-head comparison using a cell-free mushroom tyrosinase inhibition assay, polymeric nanocapsules loaded with KDP demonstrated significantly greater enzyme inhibition than an equivalent kojic acid (KA) solution. At a concentration of 13.75 μg/mL, the KDP-loaded PLGA nanocapsule formulation inhibited tyrosinase activity by 17% in vitro, which was statistically significantly greater than the inhibition achieved by the free KA solution at the corresponding concentration [1]. In a separate cross-study evaluation, KDP-loaded nanoparticles exhibited an IC₅₀ of 3.84 ± 0.122 μg/mL for tyrosinase inhibition, whereas the free KA solution required an IC₅₀ of 18.31 ± 9.37 μg/mL, representing an approximately 4.8-fold improvement in inhibitory potency attributable to the enhanced delivery and stability of the dipalmitate ester form [2].
| Evidence Dimension | Tyrosinase inhibition (% inhibition at 13.75 μg/mL; IC₅₀) |
|---|---|
| Target Compound Data | KDP-loaded PLGA nanocapsules: 17% inhibition at 13.75 μg/mL; IC₅₀ = 3.84 ± 0.122 μg/mL |
| Comparator Or Baseline | Free kojic acid solution: significantly lower inhibition at 13.75 μg/mL; IC₅₀ = 18.31 ± 9.37 μg/mL |
| Quantified Difference | ~4.8-fold lower IC₅₀ for KDP nanoformulation relative to free KA; statistically significant greater % inhibition at matched concentration (p ≤ 0.05) |
| Conditions | Cell-free mushroom tyrosinase inhibition assay; L-tyrosine substrate; 37 °C incubation; absorbance measured at 405 nm |
Why This Matters
A nearly 5-fold improvement in IC₅₀ translates to substantial formulation cost-efficiency—formulators can achieve equivalent tyrosinase blockade at a fraction of the molar concentration required for free kojic acid, reducing the per-unit active ingredient cost while maintaining or improving whitening efficacy.
- [1] Zilles, J.C., et al. (2025). Polymeric Nanocapsules Containing Kojic Acid Dipalmitate and Rosehip Oil: Development and Evaluation of Preliminary Efficacy and Safety for Skin Whitening. ACS Omega, 10(51), 62987–63002. Section 3.5: Tyrosinase inhibition of 17% at 13.75 μg/mL KDP nanocapsules, significantly greater than KA solution. View Source
- [2] Zilles, J.C., et al. (2025). Polymeric Nanocapsules Containing Kojic Acid Dipalmitate and Rosehip Oil: IC₅₀ tyrosinase inhibition data: KDP nanoparticles IC₅₀ = 3.84 ± 0.122 μg/mL vs. KA solution IC₅₀ = 18.31 ± 9.37 μg/mL. Accessed via PMC12756765. View Source
